molecular formula C19H17ClF3N5S B2645083 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline CAS No. 866138-05-8

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline

Cat. No.: B2645083
CAS No.: 866138-05-8
M. Wt: 439.89
InChI Key: BEEZUYKNZFJOAT-UHFFFAOYSA-N
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Description

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline is a complex organic compound known for its significant applications in medicinal chemistry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinazoline core reacts with piperazine in the presence of a suitable base.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized with chlorine and trifluoromethyl groups through electrophilic aromatic substitution reactions.

    Attachment of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts such as palladium or copper to facilitate coupling reactions.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates.

    Temperature Control: Precise temperature control to avoid decomposition of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinazoline ring, resulting in amines or dihydroquinazolines.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups or the quinazoline ring.

    Substituted Pyridines: From nucleophilic substitution on the pyridine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, such as kinases, which are crucial in various biological pathways.

Medicine

    Anticancer Activity: The compound has shown promise in preclinical studies for its ability to inhibit the growth of certain cancer cells.

    Antibacterial Properties: It has demonstrated activity against bacterial strains, making it a candidate for antibiotic development.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinase enzymes by competing with ATP binding, thereby blocking signal transduction pathways crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)benzamide
  • **4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline stands out due to its quinazoline core, which provides unique binding properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a more potent and effective compound in various applications.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N5S/c1-29-18-25-15-5-3-2-4-13(15)16(26-18)27-6-8-28(9-7-27)17-14(20)10-12(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEZUYKNZFJOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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